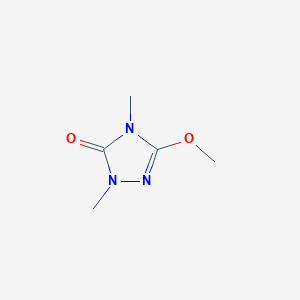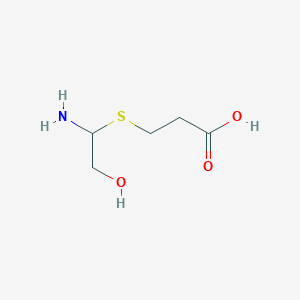
3-((1-Amino-2-hydroxyethyl)thio)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid is an organic compound with the molecular formula C5H11NO3S It is a derivative of cysteine, an amino acid, and features a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid typically involves the reaction of cysteine with ethylene oxide. The reaction proceeds under mild conditions, with the cysteine acting as a nucleophile and attacking the ethylene oxide to form the thioether linkage. The reaction is usually carried out in an aqueous medium at a slightly elevated temperature to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize the efficiency of the process.
化学反应分析
Types of Reactions
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Dithiothreitol, sodium borohydride; usually performed under mild conditions.
Substitution: Various alkylating or acylating agents; reaction conditions depend on the specific reagent used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid involves its interaction with various molecular targets. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing biochemical pathways.
相似化合物的比较
Similar Compounds
Cysteine: The parent amino acid from which 3-((1-Amino-2-hydroxyethyl)thio)propanoic acid is derived.
N-Acetylcysteine: A derivative of cysteine with similar antioxidant properties.
Glutathione: A tripeptide containing cysteine, known for its role in cellular antioxidant defense.
Uniqueness
3-((1-Amino-2-hydroxyethyl)thio)propanoic acid is unique due to its specific thioether linkage, which imparts distinct chemical and biological properties
属性
分子式 |
C5H11NO3S |
|---|---|
分子量 |
165.21 g/mol |
IUPAC 名称 |
3-(1-amino-2-hydroxyethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C5H11NO3S/c6-4(3-7)10-2-1-5(8)9/h4,7H,1-3,6H2,(H,8,9) |
InChI 键 |
WERFUVFRVFVSSF-UHFFFAOYSA-N |
规范 SMILES |
C(CSC(CO)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



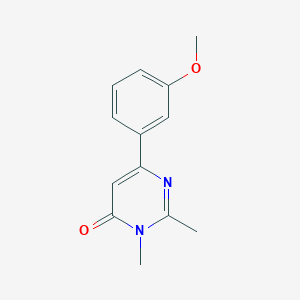
![3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)
![tert-butyl 2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate](/img/structure/B13098034.png)
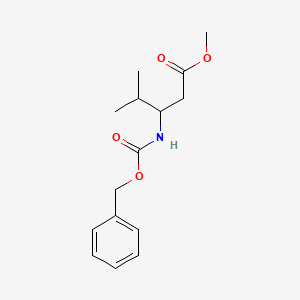
![[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol](/img/structure/B13098042.png)

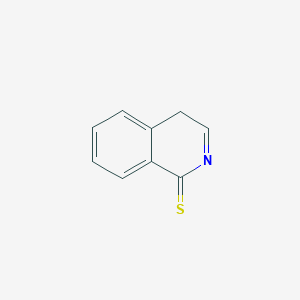
![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)
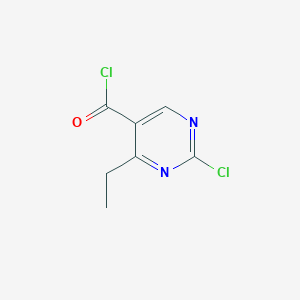
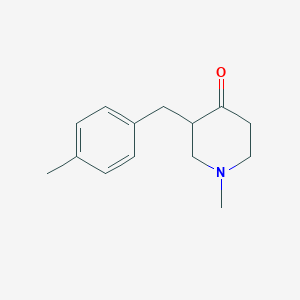
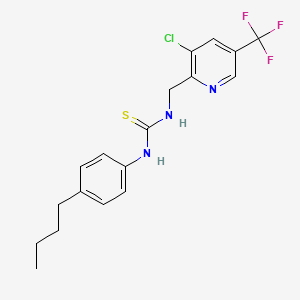
![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)
